
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-((3-(dibutylamino)propyl)carbamoyl)-8,9-dimethoxy-, monohydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloisoquinoline core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as carboxylic acid, carbamoyl, and methoxy groups through various organic reactions.
Amidation Reactions: Formation of the carbamoyl group by reacting the appropriate amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: As potential inhibitors of enzymes or receptors.
Medicine: As potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: As components in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism may vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Pyrroloquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives are unique due to their specific functional groups and the resulting biological activities. The presence of the dibutylamino and dimethoxy groups may confer unique properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
39731-76-5 |
|---|---|
Molekularformel |
C27H39N3O5 |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
2-[3-(dibutylamino)propylcarbamoyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H39N3O5/c1-5-7-12-29(13-8-6-2)14-9-11-28-26(31)21-17-22-20-18-24(35-4)23(34-3)16-19(20)10-15-30(22)25(21)27(32)33/h16-18H,5-15H2,1-4H3,(H,28,31)(H,32,33) |
InChI-Schlüssel |
LOOCRCWVDAEUJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCNC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


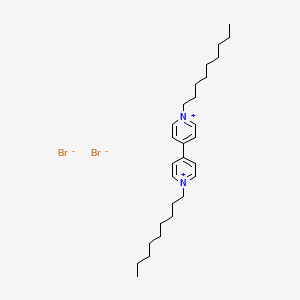

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
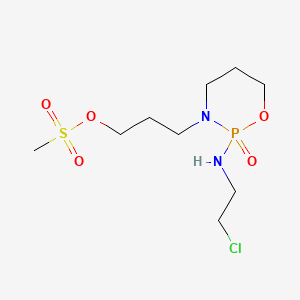
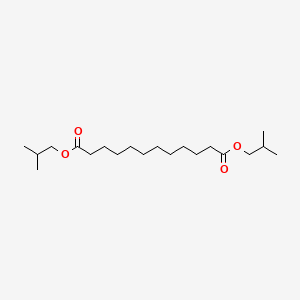


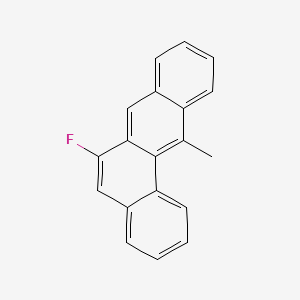
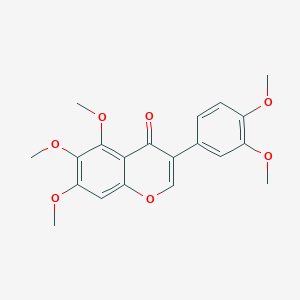
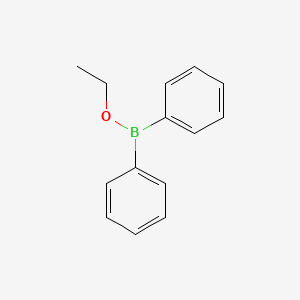
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)



